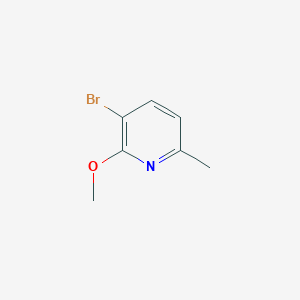

3-Bromo-2-ethoxy-5-methylpyridine

説明

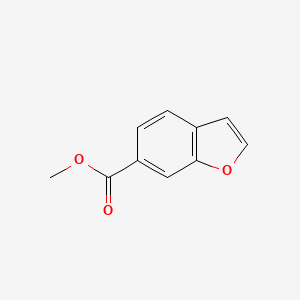

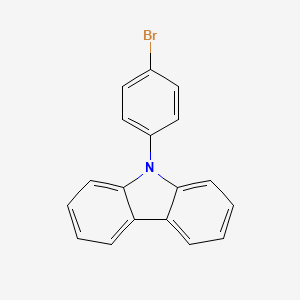

3-Bromo-2-ethoxy-5-methylpyridine is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, 3-Bromo-5-methoxy-2-methylpyridine can be synthesized from 3,5-Dibromopyridine and Methanol .Molecular Structure Analysis

The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Suzuki–Miyaura coupling is a common reaction involving organoboron compounds . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The boiling point of 3-Bromo-2-ethoxy-5-methylpyridine is predicted to be 242.1±35.0 °C, and its density is predicted to be 1.388±0.06 g/cm3 . Its pKa is predicted to be 2.57±0.10 .科学的研究の応用

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

“3-Bromo-2-ethoxy-5-methylpyridine” can be used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . They also play a significant role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Role in Molecular Structure and Spectral Analysis

The molecular structure of “3-Bromo-2-ethoxy-5-methylpyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . This compound’s UV–visible spectrum was calculated in gas phase and for different solvents .

Molecular Docking Studies

“3-Bromo-2-ethoxy-5-methylpyridine” has been studied for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which is a key factor in the reading of epigenetic marks.

Physicochemical Studies

Physicochemical properties of “3-Bromo-2-ethoxy-5-methylpyridine” have been studied . The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .

Non-covalent Interactions

The non-covalent interactions of “3-Bromo-2-ethoxy-5-methylpyridine” have been described using the reduced density gradient (RDG) analysis . This analysis is important in understanding the behavior of the molecule in different environments.

Frontier Orbital Analysis

The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) of “3-Bromo-2-ethoxy-5-methylpyridine” have been simulated . This analysis is crucial in understanding the reactivity and kinetic stability of the molecule.

Safety And Hazards

While specific safety data for 3-Bromo-2-ethoxy-5-methylpyridine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

Future research could focus on the development of more efficient synthesis methods and the exploration of new reactions involving this compound. For instance, the Suzuki–Miyaura coupling reaction has been widely applied in the field of organic synthesis . Further studies could also explore the potential applications of this compound in various industries.

特性

IUPAC Name |

3-bromo-2-ethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWWAXJNZMPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626651 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethoxy-5-methylpyridine | |

CAS RN |

760207-82-7 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)